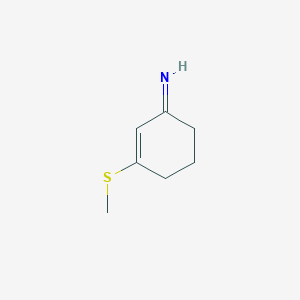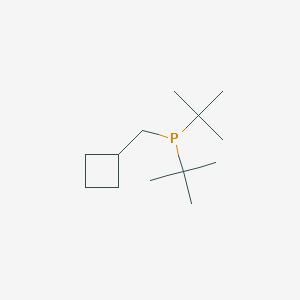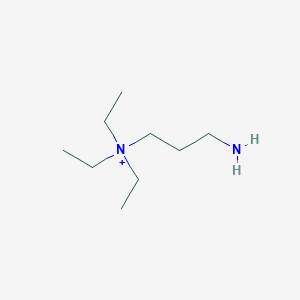
2,3-Dichloro-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two chlorine atoms and a methyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dichloro-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloropropionyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:
2,3-Dichloropropionyl chloride+Methylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions
2,3-Dichloro-N-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 2,3-dichloropropanoic acid and methylamine.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3-Dichloropropanoic acid and methylamine.
Reduction: Corresponding amine.
科学研究应用
2,3-Dichloro-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,3-Dichloro-N-methylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but it is known to interact with proteins and nucleic acids, influencing their function .
相似化合物的比较
Similar Compounds
- 2,3-Dichloro-2-methylpropanamide
- N-methylpropanamide
- 2,3-Dichloro-N-cyclohexyl-2-methylpropanamide
Uniqueness
2,3-Dichloro-N-methylpropanamide is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties.
属性
CAS 编号 |
105552-93-0 |
|---|---|
分子式 |
C4H7Cl2NO |
分子量 |
156.01 g/mol |
IUPAC 名称 |
2,3-dichloro-N-methylpropanamide |
InChI |
InChI=1S/C4H7Cl2NO/c1-7-4(8)3(6)2-5/h3H,2H2,1H3,(H,7,8) |
InChI 键 |
IJODUKFWIYELHO-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-](/img/structure/B14324546.png)
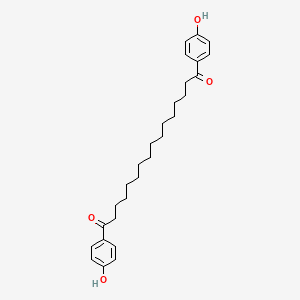
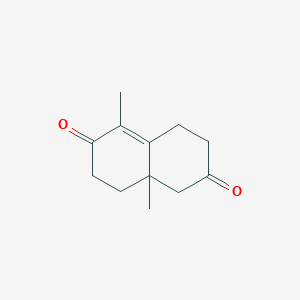
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
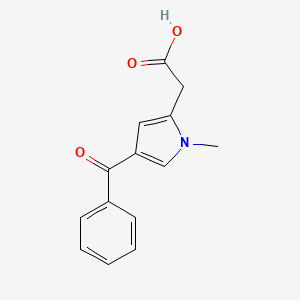
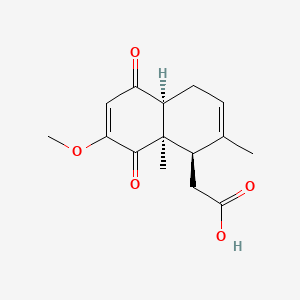
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
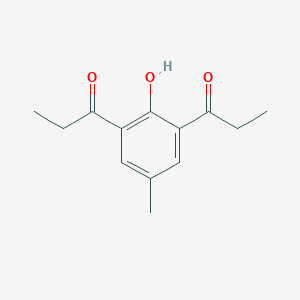
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
